molecular formula C9H7BrN2O B14810955 4-Bromo-5-cyclopropoxynicotinonitrile

4-Bromo-5-cyclopropoxynicotinonitrile

Cat. No.: B14810955
M. Wt: 239.07 g/mol
InChI Key: UTZGEPGUSWVQMX-UHFFFAOYSA-N
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Description

4-Bromo-5-cyclopropoxynicotinonitrile is an organic compound that belongs to the class of brominated nicotinonitriles. This compound is characterized by the presence of a bromine atom at the 4th position, a cyclopropoxy group at the 5th position, and a nitrile group attached to the nicotinonitrile core. It is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyclopropoxynicotinonitrile typically involves the nucleophilic substitution of a bromine atom in a precursor compound. One common method is the reaction of 4-bromo-5-nitrophthalonitrile with cyclopropyl alcohol in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the substitution of the nitro group by the cyclopropoxy group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyclopropoxynicotinonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or alkoxides.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or DMF.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

    Substitution: Formation of substituted nicotinonitriles.

    Reduction: Formation of amines.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

4-Bromo-5-cyclopropoxynicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyclopropoxynicotinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-nitrophthalonitrile: Similar in structure but contains a nitro group instead of a cyclopropoxy group.

    4-Bromo-5-methoxynicotinonitrile: Contains a methoxy group instead of a cyclopropoxy group.

    4-Bromo-5-ethoxynicotinonitrile: Contains an ethoxy group instead of a cyclopropoxy group.

Uniqueness

4-Bromo-5-cyclopropoxynicotinonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

4-bromo-5-cyclopropyloxypyridine-3-carbonitrile

InChI

InChI=1S/C9H7BrN2O/c10-9-6(3-11)4-12-5-8(9)13-7-1-2-7/h4-5,7H,1-2H2

InChI Key

UTZGEPGUSWVQMX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CN=C2)C#N)Br

Origin of Product

United States

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